molecular formula C12H7IN2O B8316338 6-(2-Iodo-5-oxazolyl)isoquinoline CAS No. 1105709-95-2

6-(2-Iodo-5-oxazolyl)isoquinoline

Cat. No.: B8316338
CAS No.: 1105709-95-2
M. Wt: 322.10 g/mol
InChI Key: YOAWTJNIZFAUAL-UHFFFAOYSA-N
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Description

6-(2-Iodo-5-oxazolyl)isoquinoline (CID 57950584) is a high-value chemical scaffold that incorporates two privileged structures in medicinal chemistry: the isoquinoline and the 2-iodooxazole . The isoquinoline core is a fundamental framework found in numerous biologically active alkaloids and is extensively investigated for its wide spectrum of pharmacological activities, including promising cytotoxic effects against resistant cancer cell lines such as malignant melanoma and squamous cell carcinoma . The iodine substituent on the oxazole ring presents a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling rapid diversification and the development of novel compounds for drug discovery . As a sophisticated building block, this compound is intended for use in constructing more complex molecular architectures, screening compound libraries, and exploring new chemical spaces in medicinal chemistry and pharmacology research. This product is supplied for research and development purposes only. It is not for diagnostic or therapeutic use in humans.

Properties

CAS No.

1105709-95-2

Molecular Formula

C12H7IN2O

Molecular Weight

322.10 g/mol

IUPAC Name

2-iodo-5-isoquinolin-6-yl-1,3-oxazole

InChI

InChI=1S/C12H7IN2O/c13-12-15-7-11(16-12)9-1-2-10-6-14-4-3-8(10)5-9/h1-7H

InChI Key

YOAWTJNIZFAUAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1C3=CN=C(O3)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Iodo-5-oxazolyl)isoquinoline can be achieved through various methods. One common approach involves the cyclization of 2-alkynyl benzyl azides in the presence of a silver catalyst, which offers an efficient method for the synthesis of substituted isoquinolines . Another method involves the condensation of cinnamaldehyde with hydroxylamine to form the corresponding oxime, which is then heated with phosphorus pentoxide to yield isoquinoline .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

6-(2-Iodo-5-oxazolyl)isoquinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Peracetic acid, alkaline potassium permanganate.

    Reduction: Tin and hydrochloric acid, hydrogen with platinum catalyst.

    Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern.

Major Products Formed

    Oxidation: N-oxides and pyridine-3,4-dicarboxylic acid.

    Reduction: Tetrahydroisoquinoline and decahydroisoquinoline derivatives.

    Substitution: Substituted isoquinolines with various functional groups.

Mechanism of Action

The mechanism of action of 6-(2-Iodo-5-oxazolyl)isoquinoline involves its interaction with specific molecular targets and pathways. For example, as a potential inhibitor of thymidine phosphorylase, it can impede the conversion of thymidine into thymine and 2′-deoxy-D-ribose 1-phosphates, thereby affecting DNA replication and tumor growth . The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its diverse biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Isoquinoline Family

Key structural analogs and their properties:

Compound Name Substituent Position/Type Key Properties/Applications Reference
5-Chloroisoquinoline 5-Cl Intermediate in drug synthesis; halogenated reactivity
Isoquinoline-6-sulfonyl chloride 6-SO₂Cl Sulfonylation agent; pharmaceutical intermediate
3-(Oxazol-5-yl)quinoline-2-carboxamide 3-(Oxazol-5-yl) Anticancer/antimicrobial activity
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline 6,7-OCH₃; tetrahydro core Smooth muscle relaxant (papaverine analog)
2-(2-Hydroxyethyl)-6-(thiadiazolylthio)isoquinoline 6-(thiadiazolylthio); hydroxyethyl Antifungal activity (56.4% yield)

Notable Differences:

  • Substituent Reactivity: The iodine in 6-(2-Iodo-5-oxazolyl)isoquinoline provides distinct reactivity compared to chlorine (5-Chloroisoquinoline) or sulfonyl groups (Isoquinoline-6-sulfonyl chloride). Iodine’s polarizability and leaving-group ability enable cross-coupling reactions, unlike the electron-withdrawing sulfonyl chloride .
  • Biological Activity: While 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives exhibit papaverine-like smooth muscle relaxation (−74% activity for 7e) , the oxazolyl group in this compound may target different pathways, such as kinase inhibition or DNA intercalation, as seen in oxazolylquinoline analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(2-Iodo-5-oxazolyl)isoquinoline, and what key reaction conditions influence yield?

  • Methodological Answer :

  • Oxidative Chlorination : Start with a pre-functionalized isoquinoline core (e.g., 6-bromoisoquinoline) and introduce sulfur via benzylmercaptan under basic conditions (e.g., K₂CO₃ in DMF), followed by oxidative chlorination using 1,3-dichloro-5,5-dimethylhydantoin in acetic acid/acetonitrile .
  • Palladium-Catalyzed Coupling : Use Suzuki-Miyaura or Ullmann-type couplings to attach the oxazolyl-iodo moiety. Optimize solvent (DMF or THF) and catalyst (Pd/C or Pd(PPh₃)₄) for cross-coupling efficiency .
  • Iodination : Introduce iodine via electrophilic substitution using I₂ or N-iodosuccinimide (NIS) under acidic conditions, ensuring regioselectivity at the 2-position of the oxazole ring .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Analyze aromatic proton environments (e.g., doublets for oxazole protons at δ 8.0–9.0 ppm) and iodine-induced deshielding effects on adjacent carbons .
  • HPLC-MS : Confirm purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) using reverse-phase C18 columns with acetonitrile/water gradients .
  • FT-IR : Identify C-I stretching vibrations (~500 cm⁻¹) and oxazole ring vibrations (C=N at ~1650 cm⁻¹) .

Q. What preliminary biological activities have been reported for structurally similar isoquinoline derivatives?

  • Methodological Answer :

  • Anticancer Screening : Use MTT assays to evaluate cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7). Isoquinoline derivatives with halogen substituents often show IC₅₀ values <10 μM due to DNA intercalation or topoisomerase inhibition .
  • Enzyme Inhibition : Test kinase or phosphodiesterase inhibition via fluorescence-based assays. Oxazole rings enhance binding to ATP pockets .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of oxazolyl group introduction to the isoquinoline core?

  • Methodological Answer :

  • Directed Metalation : Use directing groups (e.g., -OMe, -NH₂) at the 6-position of isoquinoline to guide lithiation or magnesiation, enabling precise oxazolyl attachment at the 5-position .
  • Computational Modeling : Employ DFT calculations (e.g., Gaussian 16) to predict transition-state energies for competing reaction pathways, prioritizing low-energy routes .

Q. What strategies resolve contradictions in NMR data between theoretical predictions and experimental results?

  • Methodological Answer :

  • Dynamic Effects Analysis : Account for ring-current effects in the oxazole-isoquinoline system using NOESY/ROESY to detect through-space couplings, clarifying ambiguous proton assignments .
  • Solvent Screening : Test deuterated solvents (CDCl₃ vs. DMSO-d₆) to minimize signal splitting caused by residual protons .

Q. How do electronic effects of substituents influence catalytic performance in cross-coupling reactions?

  • Methodological Answer :

  • Linear Free-Energy Relationships (LFER) : Correlate Hammett σ values of substituents (e.g., -NH₂, -CN) with reaction yields. Electron-donating groups (e.g., -NH₂) lower reduction potentials, enhancing Pd catalyst turnover .
  • Cyclic Voltammetry : Measure reduction potentials (e.g., -3.26 V for -NH₂) to predict electron-transfer efficiency in photocatalytic applications .

Q. What in silico methods predict binding affinities for structure-based drug design?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Screen against protein targets (e.g., PARP-1, EGFR) using the oxazole-iodo moiety as a halogen-bond donor. Validate with MD simulations (NAMD) to assess binding stability .
  • 3D-QSAR : Generate CoMFA/CoMSIA models using IC₅₀ data from analogous compounds to map steric/electrostatic requirements .

Q. How can researchers address low yields in palladium-mediated couplings involving this compound?

  • Methodological Answer :

  • Ligand Screening : Test bidentate ligands (e.g., XPhos, SPhos) to stabilize Pd intermediates and suppress β-hydride elimination .
  • Microwave-Assisted Synthesis : Reduce reaction times (30 min vs. 24 h) and improve homogeneity using controlled heating (100–150°C) .

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